molecular formula C6H10O2 B3066966 Propylmalondialdehyde CAS No. 98485-36-0

Propylmalondialdehyde

Cat. No.: B3066966
CAS No.: 98485-36-0
M. Wt: 114.14 g/mol
InChI Key: NNPVPFUZVSWMHT-UHFFFAOYSA-N
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Description

Propionaldehyde (CAS No. 123-38-6), also known as propanal, is a volatile organic compound with the molecular formula C₃H₆O. It is a three-carbon aldehyde characterized by a reactive carbonyl group, making it highly prone to oxidation and polymerization under acidic or basic conditions . Industrially, it is used as a precursor in the synthesis of plastics, resins, and pharmaceuticals, and as a solvent in organic reactions .

Properties

IUPAC Name

2-propylpropanedial
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-3-6(4-7)5-8/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPVPFUZVSWMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593306
Record name Propylpropanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98485-36-0
Record name Propylpropanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylmalondialdehyde can be synthesized through various methods. One common method involves the hydrolysis of its acetal, 1,1,3,3-tetramethoxypropane, which is commercially available and shelf-stable. The hydrolysis reaction is typically carried out in an acidic medium, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, this compound is often produced through the oxidation of polyunsaturated fatty acids. This process involves the use of reactive oxygen species to degrade the lipids, resulting in the formation of this compound as a by-product.

Chemical Reactions Analysis

Types of Reactions

Propylmalondialdehyde undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to form various products.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products

    Oxidation: Leads to the formation of carboxylic acids.

    Reduction: Results in the formation of primary alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propylmalondialdehyde has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a marker for oxidative stress.

    Biology: It serves as a biomarker for lipid peroxidation and oxidative damage in cells.

    Medicine: It is studied for its role in various diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

Propylmalondialdehyde exerts its effects primarily through its reactivity with nucleophiles. It forms covalent adducts with proteins, DNA, and other biomolecules, leading to the formation of advanced lipoxidation end-products. These adducts can disrupt normal cellular functions and contribute to oxidative stress and cellular damage.

Comparison with Similar Compounds

Key Properties:

  • Physical State : Colorless liquid with a pungent, fruity odor.
  • Boiling Point : 48.8°C.
  • Reactivity : Reacts vigorously with oxidizing agents (e.g., peroxides) and polymerizes exothermically in the presence of strong acids or bases .
  • Toxicity : Causes respiratory and ocular irritation; chronic exposure may lead to nasal epithelial damage, as observed in rodent studies .

Comparison with Structurally Similar Aldehydes

Propionaldehyde belongs to the aldehyde family, which shares a carbonyl functional group but varies in carbon chain length and substituents. Below is a comparative analysis with formaldehyde, acetaldehyde, butyraldehyde, and malondialdehyde.

Structural and Functional Differences

Compound Molecular Formula Carbon Chain Length Functional Groups Key Structural Features
Formaldehyde CH₂O C1 Single aldehyde Simplest aldehyde; highly reactive
Acetaldehyde C₂H₄O C2 Single aldehyde Methyl group adjacent to carbonyl
Propionaldehyde C₃H₆O C3 Single aldehyde Ethyl group adjacent to carbonyl
Butyraldehyde C₄H₈O C4 Single aldehyde Propyl group adjacent to carbonyl
Malondialdehyde C₃H₄O₂ C3 Two aldehyde groups Dialdehyde; enol tautomerism

Key Observations :

  • Chain Length : Longer carbon chains (e.g., butyraldehyde) reduce volatility but increase lipophilicity.
  • Reactivity : Formaldehyde and malondialdehyde exhibit higher reactivity due to smaller size (formaldehyde) or multiple carbonyl groups (malondialdehyde) .

Toxicity and Health Impacts

Acute and Chronic Effects

Compound Acute Toxicity (Inhalation) Chronic Toxicity (Rodent Studies) Carcinogenicity Evidence
Formaldehyde Nasal irritation, coughing Nasal squamous cell carcinoma (NTP) Group 1 (IARC)
Acetaldehyde Respiratory tract irritation Nasal epithelial hyperplasia Group 2B (IARC)
Propionaldehyde Respiratory irritation Nasal lesions (olfactory epithelium) No data
Butyraldehyde Mild ocular irritation Limited data Not classified
Malondialdehyde Not directly toxic Biomarker of oxidative stress Indirect DNA damage via adducts

Key Findings :

  • Propionaldehyde shares nasal toxicity patterns with acetaldehyde but lacks carcinogenicity data, unlike formaldehyde (Group 1 carcinogen) .

Key Contrasts :

  • Propionaldehyde and butyraldehyde are primarily industrial, while malondialdehyde has diagnostic value in clinical research .
  • Formaldehyde and acetaldehyde have dual industrial and biological roles.

Table 1: Structural Comparison of Aldehydes

(Refer to Section 2.1 for full details.)

Table 2: Toxicity Profile of Aldehydes

(Refer to Section 2.2 for full details.)

Biological Activity

Propylmalondialdehyde (PMDA) is a compound that has garnered attention in the field of biological research due to its potential implications in various physiological processes and pathological conditions. This article aims to consolidate current knowledge on the biological activity of PMDA, supported by data tables, case studies, and detailed research findings.

PMDA is a dialdehyde with the molecular formula C5_5H8_8O2_2. Its structure features two aldehyde groups attached to a propyl chain, which contributes to its reactivity and biological interactions.

The biological activity of PMDA is primarily attributed to its ability to interact with cellular components, leading to oxidative stress and modulation of various signaling pathways. The compound is known to induce lipid peroxidation, which can affect cell membrane integrity and function.

1. Antioxidant Activity

PMDA exhibits both pro-oxidant and antioxidant properties depending on the concentration and cellular context. At low concentrations, it may enhance antioxidant defenses by upregulating enzymes like superoxide dismutase (SOD) and catalase, while at higher concentrations, it can lead to oxidative damage.

2. Cytotoxic Effects

Research indicates that PMDA has cytotoxic effects on various cell lines. It induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS). For instance, studies have shown that PMDA can decrease cell viability in human cancer cell lines such as HeLa and MCF-7.

3. Inflammatory Response

PMDA has been implicated in modulating inflammatory responses. It can activate nuclear factor kappa B (NF-κB), leading to the expression of pro-inflammatory cytokines like TNF-α and IL-6. This suggests a role in conditions characterized by chronic inflammation.

Case Studies

StudyFindings
Study 1 : Cytotoxicity in Cancer CellsPMDA was shown to reduce viability in HeLa cells by 50% at a concentration of 100 µM after 24 hours.
Study 2 : Antioxidant Enzyme ModulationTreatment with PMDA at 10 µM increased SOD levels by 30% in liver cells, suggesting a protective mechanism against oxidative stress.
Study 3 : Inflammatory Cytokine ProductionPMDA treatment resulted in a significant increase in TNF-α levels in macrophages, indicating an inflammatory response.

Research Findings

Recent studies have provided insights into the diverse biological activities of PMDA:

  • A study published in Journal of Biological Chemistry demonstrated that PMDA can activate mitogen-activated protein kinases (MAPKs), which play critical roles in cell proliferation and survival.
  • Another research article highlighted PMDA's potential neurotoxic effects, linking it to increased neuronal cell death through oxidative mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propylmalondialdehyde
Reactant of Route 2
Propylmalondialdehyde

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